

physical and chemical properties of 2,6-Dibromo-4-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromo-4-nitropyridine

Cat. No.: B061615

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

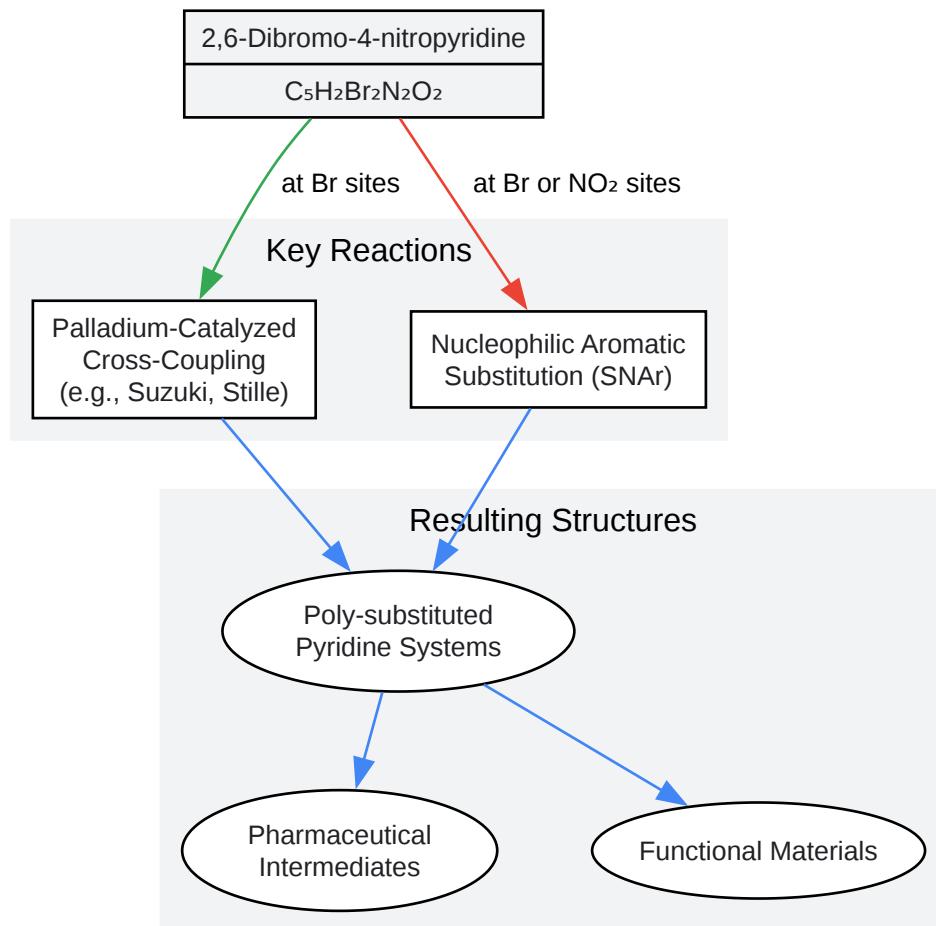
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **2,6-Dibromo-4-nitropyridine**. This versatile compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Core Physical and Chemical Properties

2,6-Dibromo-4-nitropyridine is a pale yellow crystalline powder at room temperature.^[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[1] [2] [3]
Molecular Weight	281.89 g/mol	[1] [2] [3]
CAS Number	175422-04-5	[1] [2] [3]
Appearance	Pale yellow crystalline powder	[1] [4]
Melting Point	121-124 °C	[1]
Boiling Point	330.018 °C at 760 mmHg (Predicted)	[4]
Purity	≥97% or ≥98% (HPLC)	[1] [5]
Storage Conditions	0-8°C, keep in dark place, inert atmosphere	[1]

Reactivity and Chemical Profile


2,6-Dibromo-4-nitropyridine is a highly functionalized pyridine derivative, making it a valuable intermediate in organic synthesis.[\[6\]](#) Its reactivity is characterized by the presence of two bromine atoms and a strongly electron-withdrawing nitro group.[\[6\]](#)

The bromine atoms at the 2 and 6 positions are excellent leaving groups, facilitating various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[\[6\]](#) This allows for the straightforward introduction of a wide range of carbon-based substituents.[\[6\]](#)

Simultaneously, the nitro group at the 4-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[\[6\]](#) This enables the selective replacement of the bromine atoms or even the nitro group with various nucleophiles, including amines and alkoxides.[\[6\]](#) This dual reactivity makes it an essential scaffold for constructing complex, poly-substituted pyridine systems, which are prominent structures in medicinal chemistry and materials science.[\[6\]](#)

Below is a diagram illustrating the key reactive sites and potential transformations of **2,6-Dibromo-4-nitropyridine**.

Reactivity Profile of 2,6-Dibromo-4-nitropyridine

[Click to download full resolution via product page](#)*Reactivity Profile of 2,6-Dibromo-4-nitropyridine*

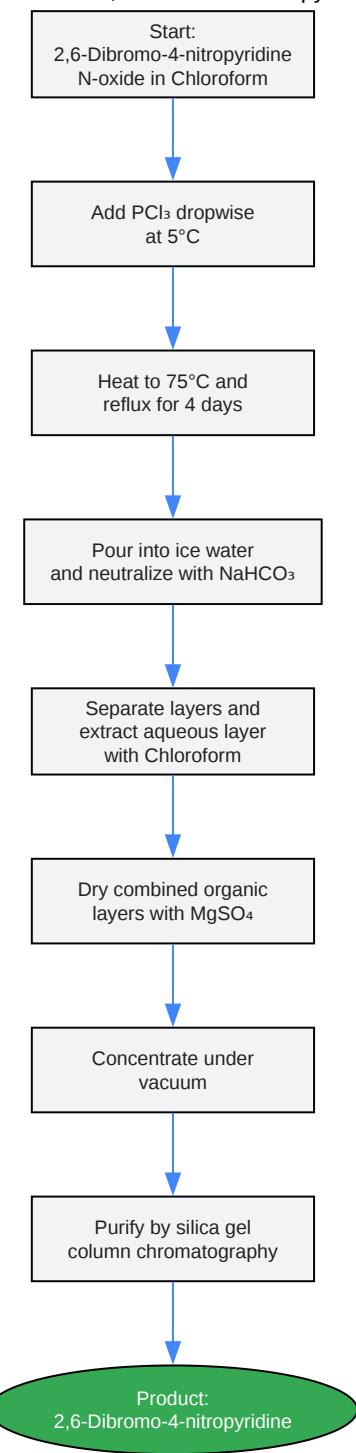
Experimental Protocols

Synthesis of 2,6-Dibromo-4-nitropyridine

A general procedure for the synthesis of **2,6-Dibromo-4-nitropyridine** involves the deoxygenation of its N-oxide precursor.[2]

Materials:

- **2,6-Dibromo-4-nitropyridine N-oxide**
- Chloroform (CHCl₃)
- Phosphorus trichloride (PCl₃)
- Ice water
- Sodium bicarbonate solution
- Magnesium sulfate (MgSO₄)
- Silica gel
- Petroleum ether
- Ethyl acetate


Procedure:

- A suspension of **2,6-dibromo-4-nitropyridine N-oxide** (22.7 g, 76.2 mmol) in chloroform (120 mL) is prepared.[2]
- Phosphorus trichloride (20 mL, 229 mmol) is added slowly and dropwise at 5 °C.[2]
- The reaction mixture is then heated to 75 °C and refluxed for 4 days.[2]
- After the reaction is complete, the mixture is carefully poured into 600 mL of ice water and neutralized with a sodium bicarbonate solution.[2]
- The organic and aqueous layers are separated. The aqueous layer is extracted three times with chloroform (150 mL each).[2]
- The combined organic layers are dried with magnesium sulfate and then concentrated under vacuum.[2]
- The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent.[2]

- This process yields **2,6-dibromo-4-nitropyridine** as a white solid (15.5 g, 72% yield) with a melting point of 122-123 °C.[2]

The workflow for this synthesis is depicted in the diagram below.

Synthesis of 2,6-Dibromo-4-nitropyridine

[Click to download full resolution via product page](#)*Synthesis Workflow*

Applications in Research and Development

2,6-Dibromo-4-nitropyridine is a key intermediate in the synthesis of a variety of target molecules with significant applications in several fields:

- Pharmaceutical Development: It is a crucial precursor for creating novel compounds with potential therapeutic activities, including anti-cancer and antimicrobial agents.[\[1\]](#) Its structure is a privileged scaffold in the development of kinase inhibitors and other small-molecule therapeutics.[\[6\]](#)
- Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides for crop protection.[\[1\]](#)
- Materials Science: Its derivatives are used in the production of functional materials like dyes and pigments.[\[1\]](#) There is also exploration into its use for creating novel polymers with enhanced thermal and chemical stability and for organic electronic materials such as OLEDs.[\[1\]](#)[\[6\]](#)
- Organic Synthesis: It serves as a fundamental building block for constructing complex molecular frameworks, enabling the development of new compounds with desired properties.[\[1\]](#)

Safety and Handling

2,6-Dibromo-4-nitropyridine is associated with the following GHS hazard statements:

- H302: Harmful if swallowed.[\[3\]](#)
- H312: Harmful in contact with skin.[\[3\]](#)
- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H332: Harmful if inhaled.[\[3\]](#)
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]
- 3. 2,6-Dibromo-4-nitropyridine | C5H2Br2N2O2 | CID 16038748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 2,6-Dibromo-4-nitropyridine | High-Purity Reagent [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,6-Dibromo-4-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061615#physical-and-chemical-properties-of-2-6-dibromo-4-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com